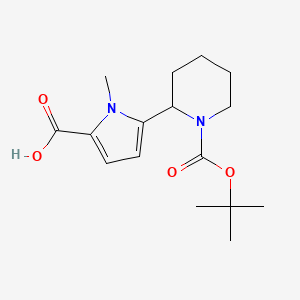

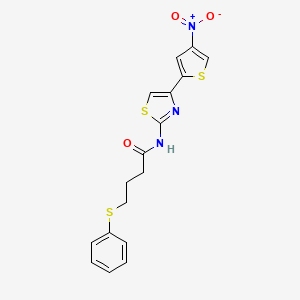

![molecular formula C33H30N4O4 B2993351 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide CAS No. 1796882-72-8](/img/structure/B2993351.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,8-Diazabicyclo[5.4.0]undec-7-ene, or more commonly DBU, is a chemical compound and belongs to the class of amidine compounds .

Molecular Structure Analysis

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .Chemical Reactions Analysis

DBU may be used as a catalyst for carboxylic acid esterification with dimethyl carbonate; in the synthesis of duocarmycin and CC-1065 analogs; as a catalyst in aza-Michael addition and Knovenegal condensation reaction; as a base for dehalogenation of halogenated Diels-Alder adducts .Physical And Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL. It has a boiling point of 80-83 °C/0.6 mmHg and a refractive index of 1.522-1.524 .Applications De Recherche Scientifique

Synthesis and Antitumor Applications

The synthesis of imidazotetrazines, like the one described by Stevens et al. (1984), involves the interaction of diazo compounds with isocyanates, leading to compounds with significant antitumor activity, particularly against leukemia. This suggests that similarly complex compounds might also possess significant biological activities, potentially including antitumor effects (Stevens et al., 1984).

Vasopressin Receptor Antagonism

Ohkawa et al. (1999) synthesized a series of diaza-bicyclo[5.4.0]undeca derivatives, demonstrating high affinity for vasopressin V2 receptors, with significant oral activity in rats. This indicates potential applications in designing receptor-specific antagonists for therapeutic uses (Ohkawa et al., 1999).

Novel Synthetic Pathways

The work by Nandra et al. (2005) on the synthesis of vinylogous carbamates via rhodium(II)-catalyzed olefination showcases the potential for complex organic transformations in the synthesis of compounds with bioactive functionalities, which could be relevant for the synthesis and functionalization of the given compound (Nandra et al., 2005).

Chemical Modifications and Drug Design

The synthesis of imidazo[4,5-d][1,3]diazepine derivatives by Dias et al. (1996) involves reactions that could be pertinent to the design and synthesis of new drugs, illustrating the versatility of diaza-containing compounds in medicinal chemistry applications (Dias et al., 1996).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O4/c1-21-17-18-29(41-3)26(19-21)34-33(40)36-31-32(39)37(20-28(38)24-14-8-7-11-22(24)2)27-16-10-9-15-25(27)30(35-31)23-12-5-4-6-13-23/h4-19,31H,20H2,1-3H3,(H2,34,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBZYKARUUCRTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)

![6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2993276.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)